4-(4-Cbz-Aminopheny)picolinic acid
Description
4-(4-Cbz-Aminophenyl)picolinic acid is a picolinic acid derivative featuring a carbobenzyloxy (Cbz)-protected aminophenyl group at the 4-position of the pyridine ring. Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal chemistry and materials science due to its chelating properties and ability to form coordination complexes. The Cbz group (benzyloxycarbonyl) is commonly employed in organic synthesis to protect primary amines, enabling selective reactivity during multi-step syntheses .
Properties
IUPAC Name |
4-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-12-16(10-11-21-18)15-6-8-17(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAYYRNHPSIHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Nitrophenyl)Picolinic Acid
Starting Materials :
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4-Bromopicolinic acid
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4-Nitrophenylboronic acid
Reaction Conditions :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃ (2 eq)
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Solvent: DME/H₂O (4:1)
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Temperature: 80°C
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Time: 12 hours
Yield : 75–85%. The product is isolated via acid precipitation (pH 3–4) and recrystallized from ethanol.
Reduction of Nitro to Amine
Conditions :
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Catalyst: 10% Pd/C (15 wt%)
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Solvent: 10% LiOH aqueous solution
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Pressure: 45 PSI H₂
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Temperature: 40°C (4 hours) → 70°C (12 hours)
Yield : 99%. The amine intermediate, 4-(4-aminophenyl)picolinic acid, is filtered through Celite and acidified to pH 3 for precipitation.
Cbz Protection of the Amine
Conditions :
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Reagent: Benzyl chloroformate (1.2 eq)
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Base: NaOH (2 eq)
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Solvent: THF/H₂O (3:1)
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Temperature: 0°C → room temperature
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Time: 4 hours
Yield : 90–95%. The product is purified via column chromatography (hexane/ethyl acetate).
Synthesis of 4-Aminophenylpicolinic Acid via Hydrogenation
Starting Material : 4-(4-Nitrophenyl)picolinic acid (from Method 1).
Hydrogenation :
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Catalyst: Raney Ni (10 wt%)
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Solvent: Ethanol
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Pressure: 1 atm H₂
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Temperature: 25°C
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Time: 6 hours
Yield : 85%. This method avoids LiOH, simplifying waste management.
Cbz Protection Under Mild Conditions
Conditions :
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Reagent: Cbz-Cl (1.1 eq)
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Base: NaHCO₃ (2 eq)
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Solvent: Dichloromethane
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Temperature: 0°C
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Time: 2 hours
Yield : 88%. The product is isolated via solvent evaporation and triturated with diethyl ether.
Optimization of Reaction Conditions
Catalyst Screening for Suzuki Coupling
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 85 | 98 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 78 | 95 |
| NiCl₂(dppf) | DMF | 65 | 90 |
| Catalyst | Pressure (PSI) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 45 | 70 | 12 | 99 |
| Raney Ni | 14.7 | 25 | 6 | 85 |
| PtO₂ | 50 | 50 | 8 | 92 |
Analytical Characterization
NMR Spectroscopy
HPLC Purity
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Column : C18, 5 µm
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Mobile Phase : Acetonitrile/0.1% TFA (70:30)
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Retention Time : 6.2 minutes
Challenges and Solutions
Solubility Issues
Over-Reduction in Hydrogenation
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Problem : Prolonged hydrogenation degrades the picolinic acid core.
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Solution : Monitor reaction progress via TLC and limit H₂ exposure to 12 hours.
Comparative Analysis of Methods
| Parameter | Method 1 (Suzuki) | Method 2 (Direct) |
|---|---|---|
| Total Yield (%) | 70 | 65 |
| Purity (%) | 98 | 95 |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | Low |
Recommendation : Method 1 is preferred for large-scale synthesis due to higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cbz-Aminopheny)picolinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-(4-Cbz-Aminopheny)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(4-Cbz-Aminopheny)picolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
4-Aminopicolinic Acid Derivatives
- 4-Aminopicolinic Acid: Lacks the Cbz-protected aryl group, making it more polar and reactive. It serves as a precursor for coupling reactions, such as Sonogashira or Suzuki-Miyaura reactions, to introduce aryl or alkynyl groups .
- 4-(4-Aminophenylethynyl)picolinic Acid: Features an ethynyl linker between the pyridine and aminophenyl groups, enhancing conjugation and rigidity. This structural modification impacts electronic properties and binding affinities in biological systems .
Aryl-Substituted Picolinic Acids
- 4-(3-Carboxyphenyl)picolinic Acid (H₂cppa) : Contains an additional carboxylic acid group on the aryl moiety, enabling diverse coordination modes in MOFs. For example, H₂cppa forms 1D–3D networks with transition metals (Ni, Co, Zn), demonstrating its utility in materials science .
- 4-(2-Formylphenyl)picolinic Acid : The formyl group introduces aldehyde functionality, which can participate in condensation reactions or act as a ligand for metal coordination. Its molecular weight (227.22 g/mol) and hydrogen-bonding capacity differ significantly from the Cbz-protected analog .
- 4-(2,3-Difluorophenyl)picolinic Acid : Fluorine substituents enhance lipophilicity and metabolic stability, making this derivative relevant in drug design. The electron-withdrawing fluorine atoms also modulate electronic properties of the pyridine ring .
Phosphonomethyl-Substituted Derivatives
- 4-(Phenyl)-6-(phosphonomethyl)picolinic Acid (18a): The phosphonomethyl group at the 6-position confers metal-binding affinity, particularly for metallo-β-lactamases. This contrasts with the Cbz-aminophenyl derivative, where the Cbz group may sterically hinder enzyme interactions .
Pharmacological and Functional Properties
- Antibacterial Activity : Derivatives like qy17 (5-(4-butylphenyl)picolinic acid) exhibit biofilm inhibition, suggesting that lipophilic aryl groups enhance antimicrobial efficacy. The Cbz group’s bulkiness may reduce membrane permeability compared to alkyl chains .
- Enzyme Inhibition: Phosphonomethyl derivatives (e.g., 18a–18h) show potent inhibition of metallo-β-lactamases, whereas the Cbz-aminophenyl analog’s primary amine (after deprotection) could target amine-recognizing enzymes like IDO (indoleamine 2,3-dioxygenase) .
Physicochemical Properties
- Solubility: The Cbz group increases hydrophobicity compared to unsubstituted 4-aminopicolinic acid. Analogous compounds like 4-(2-formylphenyl)picolinic acid exhibit moderate aqueous solubility due to hydrogen-bonding from the carboxylic acid and aldehyde groups .
- Thermal Stability : MOFs derived from 4-(3-carboxyphenyl)picolinic acid demonstrate high thermal stability (decomposition temperatures >300°C), whereas the Cbz-protected derivative may degrade at lower temperatures due to the benzyloxy group .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(4-Cbz-Aminopheny)picolinic acid with high yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the Cbz-protected aminophenyl group to the picolinic acid backbone. Optimization includes:
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling efficiency .
- Solvent system : Polar aprotic solvents like DMF or THF, which enhance reaction homogeneity and stability of intermediates .
- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol improves purity (>98%) .
Q. How should researchers validate the structural identity of 4-(4-Cbz-Aminopheny)picolinic acid?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and carbamate (Cbz) carbonyl signals (e.g., δ ~155–160 ppm for C=O) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₇N₂O₄⁺) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How does the Cbz-protecting group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic conditions : The Cbz group is cleaved under strong acids (e.g., HBr in acetic acid), requiring controlled pH (4–6) during biological assays to retain integrity .
- Basic conditions : Hydrolysis of the picolinic acid moiety may occur at pH > 9, necessitating buffered solutions (e.g., phosphate buffer, pH 7.4) for stability studies .
- Data contradiction resolution : Conflicting stability reports may arise from solvent polarity; use HPLC to monitor degradation products and adjust solvent systems (e.g., acetonitrile/water vs. methanol) .
Q. What strategies can resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch variability : Ensure purity (>98% via HPLC) and confirm identity (COA/SDS documentation) to exclude impurities as confounding factors .
- Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times to minimize variability in IC₅₀ measurements .
- Control experiments : Include structurally analogous compounds (e.g., 4-(4-chlorophenyl)picolinic acid) to isolate the Cbz group’s contribution to activity .
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤5% v/v) for stock solutions and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80) to maintain solubility .
- Prodrug approaches : Synthesize ester or amide derivatives of the carboxylic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Table : Solubility in common solvents (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25 |
| Ethanol | 10 |
| PBS (pH 7.4) | 0.5 |
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Enzyme source variability : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) to ensure consistency .
- Substrate competition : Pre-incubate the compound with cofactors (e.g., ATP/Mg²⁺) to rule out competitive inhibition artifacts .
- Statistical rigor : Apply ANOVA with post-hoc tests to differentiate true inhibition from experimental noise in dose-response curves .
Experimental Design Recommendations
Q. What in vitro models are most suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 cell monolayer : Assess intestinal permeability (Papp values) .
- Microsomal stability : Use liver microsomes (human/rat) with NADPH to quantify metabolic half-life (t₁/₂) .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound) for dose adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
